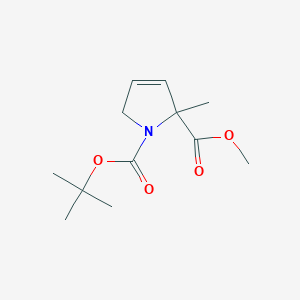

1-tert-butyl2-methyl2-methyl-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate

Description

Chemical Name: 1-tert-Butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate Synonyms: Boc-3,4-dehydro-L-proline methyl ester, (S)-N-Boc-3,4-didehydroproline methyl ester CAS RN: 74844-93-2 Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.257 g/mol Structure: Features a 2,5-dihydro-1H-pyrrole (dihydropyrrole) ring with a tert-butyl ester at position 1 and a methyl ester at position 2. The (2S) stereochemistry is specified in its safety data sheet . Applications: Widely used as a chiral building block in peptide synthesis and asymmetric catalysis due to its rigid, unsaturated pyrrole ring and sterically demanding tert-butyl group .

Properties

Molecular Formula |

C12H19NO4 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-methyl 5-methyl-2H-pyrrole-1,5-dicarboxylate |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-7H,8H2,1-5H3 |

InChI Key |

YDKVELHEMMJYJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CCN1C(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the pyrrole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Scientific Research Applications

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between the target compound and analogous pyrrole/pyrrolidine derivatives:

Physicochemical Properties

- Crystallinity : The target compound’s tert-butyl group induces steric hindrance, leading to distinct crystal packing compared to the phenyl-substituted analog (C₁₉H₂₄N₂O₆), which forms stronger π-π interactions .

- Melting Points : Bulky substituents (e.g., tert-butyl) generally increase melting points, but the phenyl-substituted analog may exhibit higher thermal stability due to aromatic stacking .

- Solubility: The target compound’s lower molecular weight and lack of polar substituents (e.g., cyano groups in C₂₄H₃₁N₃O₆) enhance solubility in organic solvents .

Analytical Characterization

- X-ray Crystallography : The phenyl-substituted analog (C₁₉H₂₄N₂O₆) was structurally resolved using SHELX software, revealing intermolecular hydrogen bonds (N–H···O) absent in the target compound .

- Spectroscopy: NMR data for the cyano-substituted pyrrolidine (C₂₄H₃₁N₃O₆) highlights distinct δ 1.3–1.4 ppm signals for tert-butyl groups, consistent with the target compound’s spectral profile .

Biological Activity

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate (CAS No. 202477-57-4) is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17NO4

- Molecular Weight : 227.26 g/mol

- Structural Formula :

Pharmacological Properties

Research indicates that 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that derivatives of pyrrole compounds can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, indicating its utility in treating inflammatory conditions .

- Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the presence of the pyrrole ring contributes to its ability to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modulation of cellular pathways involved in inflammation and oxidative stress.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate:

- Antioxidant Study :

- Anti-inflammatory Research :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed coupling reactions under inert atmospheres. For example, a solution of a dihydro-pyrrole precursor is reacted with NaOAc and [4-MeOCONHC6H4N2]BF4 in dry acetonitrile, using Pd₂(dba)₃⋅dba as a catalyst . Stereochemical control is achieved through chiral starting materials or asymmetric catalysis, as seen in related pyrrolidine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical parameters should be analyzed?

- Methodological Answer :

- NMR : Analyze chemical shifts for the tert-butyl group (δ ~1.2–1.4 ppm), methyl esters (δ ~3.6–3.8 ppm), and dihydro-pyrrole protons (δ ~4.0–5.5 ppm) .

- IR : Confirm ester carbonyl stretches at ~1720–1750 cm⁻¹ and hydrogen-bonded N–H stretches (if applicable) .

- MS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular and crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement, focusing on anisotropic displacement parameters .

- Validation : Analyze hydrogen-bonding networks (e.g., C–H···O interactions) and generate ORTEP diagrams using WinGX .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) or C(6) chains, which stabilize the lattice. For example, C–H···O interactions between carbonyl groups and adjacent methyl/tert-butyl moieties can affect melting points and solubility .

Q. What computational methods are used to predict the compound’s reactivity and optimize synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and reaction energetics. For instance, conformational analysis of the dihydro-pyrrole ring predicts steric hindrance from the tert-butyl group, guiding solvent selection (e.g., acetonitrile vs. THF) .

Q. How can contradictions between experimental and computational data (e.g., NMR shifts or crystal packing) be resolved?

- Methodological Answer :

- NMR Discrepancies : Compare experimental shifts with computed values (GIAO method) to identify solvent effects or dynamic processes .

- Crystallography : Re-refine data with alternative software (e.g., OLEX2 vs. SHELXL) or check for twinning/multi-phasing artifacts .

Q. What strategies are employed to analyze reaction mechanisms involving this compound in multi-step syntheses?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) tracks bond formation/cleavage. For example, kinetic studies of palladium-catalyzed steps using GC-MS or in-situ IR spectroscopy reveal rate-determining steps .

Q. How does the tert-butyl group influence the compound’s conformational flexibility and supramolecular assembly?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.